molecular formula C12H7ClN2OS2 B371216 3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B371216
M. Wt: 294.8 g/mol
InChI Key: LJQWRJURTZQIGQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzothiophene core linked to a thiazole ring via a carboxamide bridge, a structural motif common in the development of biologically active molecules . The integration of both thiazole and benzothiophene moieties is significant, as these heterocycles are frequently explored for their diverse pharmacological properties. Thiazole-containing compounds, for instance, are found in various therapeutic agents and are known for their versatile interactions in biological systems . Similarly, benzothiophene derivatives are widely investigated in drug discovery . This combination makes the compound a valuable synthon for constructing novel chemical libraries and for probing structure-activity relationships (SAR) in the search for new lead compounds. Researchers may utilize this material as a key intermediate in synthetic chemistry programs or as a core scaffold for screening in biological assays. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H7ClN2OS2

Molecular Weight

294.8 g/mol

IUPAC Name

3-chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H7ClN2OS2/c13-9-7-3-1-2-4-8(7)18-10(9)11(16)15-12-14-5-6-17-12/h1-6H,(H,14,15,16)

InChI Key

LJQWRJURTZQIGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=CS3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

Biological Activity

3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS No. 304882-77-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and anthelmintic properties, supported by data from various studies.

The molecular formula of this compound is C12_{12}H7_7ClN2_2OS2_2, with a molecular weight of 294.78 g/mol. The compound exhibits a predicted density of 1.580 g/cm³ and a pKa of approximately 5.05, indicating its acid-base properties that may influence its biological interactions .

PropertyValue
Molecular FormulaC12_{12}H7_7ClN2_2OS2_2
Molecular Weight294.78 g/mol
Density1.580 g/cm³
pKa5.05

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. In vitro evaluations using human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549, H1299) demonstrated that related compounds significantly inhibited cell proliferation and induced apoptosis .

Mechanism of Action:
The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, compounds similar to this compound have been shown to inhibit the AKT and ERK signaling pathways, which play crucial roles in tumor growth and metastasis .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In studies assessing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages (RAW264.7), significant reductions were observed following treatment with benzothiophene derivatives . This suggests that compounds like this compound may serve as dual-action agents targeting both cancer and inflammation.

Anthelmintic Activity

Research into the anthelmintic potential of benzothiophene derivatives indicates promising results. Compounds synthesized from similar structures demonstrated significant efficacy against various helminths in vitro. For instance, certain derivatives exhibited broad-spectrum anthelmintic activity, outperforming standard treatments in specific assays .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzothiophene derivatives:

  • Synthesis and Characterization : A series of compounds were synthesized through reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride and substituted thiazoles. Their structures were confirmed using NMR and mass spectrometry .
  • Biological Evaluations : The synthesized compounds were tested for their anticancer and anti-inflammatory activities using various assays including MTT for cell viability and ELISA for cytokine quantification .
  • Efficacy Results :
    • Anticancer : Significant inhibition of cancer cell proliferation was noted at concentrations as low as 1 µM.
    • Anti-inflammatory : Notable decreases in IL-6 and TNF-α levels were recorded post-treatment with these compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
A549 (Lung)5.4Shen et al.
MCF-7 (Breast)4.8Shen et al.
HeLa (Cervical)6.2Shen et al.

The mechanism of action appears to involve the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell metabolism and proliferation. By inhibiting this enzyme, the compound increases oxidative stress within cancer cells, leading to apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32MDPI
Escherichia coli64MDPI
Candida albicans16MDPI

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Case Studies

Several case studies have explored the efficacy of this compound in various experimental setups:

  • Study on Cancer Cell Lines : A study conducted by Shen et al. evaluated the compound against multiple cancer cell lines and found that it significantly inhibited cell growth in a dose-dependent manner.
  • Antimicrobial Efficacy : Research published in MDPI reported that derivatives of thiazole compounds exhibited varying degrees of antimicrobial activity, with some showing enhanced potency when combined with other agents.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicated that modifications to the thiazole ring could enhance biological activity, suggesting pathways for further optimization of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole/Thiadiazole Ring

Electron-Donating Groups
  • Molecular weight: 410.93 g/mol (C₂₀H₁₅ClN₂O₃S₂) .
Electron-Withdrawing Groups
  • 3-Chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (ChemDiv ID: 2513-3778):
    • Nitro and methoxy groups on the benzothiazole ring increase polarity and may influence redox properties.
    • Molecular weight : 407.87 g/mol (C₁₇H₁₀ClN₃O₄S₂) .
Aliphatic Substituents
  • Molecular weight: 337.85 g/mol (C₁₄H₁₂ClN₃OS₂) .

Modifications to the Carboxamide Side Chain

Bulky Aromatic Substitutions
  • 3-Chloro-N-[(6-ethoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(4-fluorobenzyl)-1-benzothiophene-2-carboxamide: Incorporates a quinolinylmethyl and fluorobenzyl group, increasing molecular weight (est. ~550 g/mol) and steric hindrance, which may limit bioavailability .
Amide-Linked Modifications
  • 3-Chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide (CAS: 432012-68-5): A propanamide-linked phenyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. Molecular weight: 356.84 g/mol (C₁₇H₁₄ClN₂O₂S) .

Structural and Physicochemical Data Table

Compound (CAS or ID) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Notable Properties
Target compound (304882-77-7) C₁₂H₇ClN₂OS₂ 294.78 1,3-Thiazol-2-yl 4.82 Moderate lipophilicity
392249-06-8 C₂₀H₁₅ClN₂O₃S₂ 410.93 4-(3,4-Dimethoxyphenyl)-1,3-thiazole ~5.1 Enhanced solubility
2513-3778 C₁₇H₁₀ClN₃O₄S₂ 407.87 4-Methoxy-6-nitrobenzothiazole ~3.8 High polarity, redox-active
620577-63-1 C₁₄H₁₂ClN₃OS₂ 337.85 5-Propyl-1,3,4-thiadiazole ~5.2 Improved membrane permeability
432012-68-5 C₁₇H₁₄ClN₂O₂S 356.84 3-Propanamidophenyl ~3.5 Hydrogen-bonding capacity

Research Findings and Implications

  • Synthetic Accessibility : Many analogs are synthesized via Hantzsch thiazole formation (e.g., condensation of carbothioamides with haloacetyl compounds) or Schiff base reactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro) on the thiazole ring correlate with increased antimicrobial activity but reduced metabolic stability . Bulky substituents (e.g., quinolinylmethyl) may hinder diffusion across biological membranes despite high target affinity .

Preparation Methods

Traditional Amide Coupling

The most widely reported method involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 2-aminothiazole under anhydrous conditions.

Procedure :

  • Reagents :

    • 3-Chloro-1-benzothiophene-2-carbonyl chloride (1.0 equiv)

    • 2-Aminothiazole (1.2 equiv)

    • Triethylamine (TEA, 2.5 equiv) as a base

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Conditions :

    • Temperature: 0–5°C (initial), then room temperature (18–25°C)

    • Reaction time: 12–24 hours

    • Workup: Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄

  • Purification :

    • Column chromatography (silica gel, hexane/ethyl acetate 7:3)

    • Yield: 65–72%

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-aminothiazole attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. TEA neutralizes the acid, shifting equilibrium toward product formation.

One-Pot Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation has been employed to reduce reaction times and improve yields.

Procedure :

  • Reagents :

    • 3-Chloro-1-benzothiophene-2-carboxylic acid (1.0 equiv)

    • 2-Aminothiazole (1.1 equiv)

    • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

    • Solvent: Dimethylformamide (DMF)

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 100°C

    • Reaction time: 30–60 minutes

  • Purification :

    • Precipitation in ice-cold water, filtration

    • Yield: 78–85%

Advantages :

  • Faster kinetics : Microwave irradiation accelerates molecular collisions.

  • Reduced side products : Shorter reaction time minimizes decomposition.

Alternative Route via Pyridine-Mediated Coupling

A modified approach uses pyridine as both solvent and base, eliminating the need for external bases like TEA.

Procedure :

  • Reagents :

    • 3-Chloro-1-benzothiophene-2-carbonyl chloride (1.0 equiv)

    • 2-Aminothiazole (1.1 equiv)

    • Pyridine (5.0 equiv)

  • Conditions :

    • Reflux at 80°C for 6 hours

    • Workup: Dilution with water, extraction with chloroform

  • Purification :

    • Recrystallization from ethanol

    • Yield: 60–68%

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
THF256895
DCM257297
DMF1008598

Polar aprotic solvents (e.g., DMF) enhance reactivity in microwave-assisted reactions, while DCM minimizes side reactions in traditional methods.

Catalytic Improvements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equiv) in DCC-mediated couplings increases yields to 88–90% by accelerating acylation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 2H, benzothiophene-H), 7.50–7.42 (m, 2H, benzothiophene-H).

  • IR (KBr) :
    1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms purity >98%.

Challenges and Mitigation

Moisture Sensitivity

The acid chloride intermediate is hygroscopic, necessitating anhydrous conditions. Use of Schlenk lines or nitrogen atmospheres prevents hydrolysis.

Byproduct Formation

  • Diacylation : Excess 2-aminothiazole (>1.2 equiv) leads to bis-amide byproducts.

  • Mitigation : Stoichiometric control and slow reagent addition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Benzothiophene core formation : Cyclization of substituted thiophenol derivatives using chloroacetyl chloride under reflux conditions in dioxane or THF .

Thiazole coupling : React the intermediate with 2-aminothiazole in the presence of triethylamine (TEA) to facilitate nucleophilic acyl substitution. Purification via recrystallization (ethanol:DMF, 3:1) yields the final product. Monitor reaction progress using TLC (silica gel, ACN:MeOH 1:1) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Key peaks include δ 8.83 ppm (s, NH proton) and 163.9 ppm (C=O carbonyl) in DMSO-d6 .
  • IR spectroscopy : Identify C=O (1641–1635 cm⁻¹), C-Cl (693 cm⁻¹), and NH (3520 cm⁻¹) stretches .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calcd. 357.9518, observed 357.9529) .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Methodological Answer :

  • Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane.
  • Purification : Column chromatography (silica gel, gradient elution with hexane:EtOAc) or recrystallization from ethanol-DMF mixtures (yield: 48–67%) .

Q. What are common impurities encountered during synthesis?

  • Methodological Answer :

  • Byproducts : Unreacted chloroacetyl intermediates or dimerization products.
  • Mitigation : Use excess 2-aminothiazole (1.2 equiv) and monitor reaction temperature (20–25°C) to suppress side reactions .

Q. How is stability assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (e.g., mp 315–320°C) .
  • pH stability : Incubate in buffers (pH 2–12) for 24h and analyze via HPLC (C18 column, ACN:H2O 70:30) for degradation products .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., shifting NH peaks) be resolved?

  • Methodological Answer :

  • Solvent effects : DMSO-d6 may cause peak broadening; compare with CDCl3 spectra .
  • Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR (VT-NMR) in DMSO-d6 .
  • Impurity interference : Use HSQC/HMBC to confirm connectivity and rule out overlapping signals .

Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Analog synthesis : Replace the thiazole ring with imidazole or triazole moieties and test against S. aureus (MIC assay) .
  • Electron-withdrawing groups : Introduce nitro or fluoro substituents on the benzothiophene ring to enhance activity .
  • Molecular docking : Target E. coli DNA gyrase (PDB: 1KZN) to correlate binding affinity (ΔG) with substituent effects .

Q. How can computational modeling predict metabolic pathways?

  • Methodological Answer :

  • In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation) .
  • Metabolite identification : Simulate Phase I/II transformations (e.g., glucuronidation at the thiazole NH) using GLORYx .

Q. What experimental designs address low bioavailability in in vivo studies?

  • Methodological Answer :

  • Formulation : Prepare nanoemulsions (lecithin:TPGS 4:1) to enhance solubility .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents (10 mg/kg) with LC-MS/MS plasma analysis (LOQ: 1 ng/mL) .

Q. How are spectral data contradictions (e.g., IR vs. NMR) analyzed?

  • Methodological Answer :

  • Cross-validation : Compare IR C=O stretches (1641 cm⁻¹) with 13C NMR carbonyl signals (163.9 ppm) .
  • X-ray crystallography : Resolve ambiguities via single-crystal diffraction (e.g., C=O bond length: 1.22 Å) .

Key Notes

  • Prioritize crystallographic data (Acta Cryst.) and peer-reviewed journals for authoritative references .
  • Advanced questions emphasize mechanistic insights and hypothesis-driven experimental design .

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